Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane

Lipophilicity Physicochemical property Isomer comparison

Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is a C14 organosilicon building block in which a trimethylsilyl (TMS) group is directly attached to a conjugated ene‑diyne framework (undec‑1‑ene‑3,5‑diyn‑1‑yl). The TMS moiety serves as a protecting group for the terminal alkyne and modulates volatility, while the conjugated diyne core enables transition-metal‑catalysed cycloadditions, cross‑couplings, and polymerisation reactions that are not accessible to simple alkyl‑ or alkenyl‑silanes.

Molecular Formula C14H22Si
Molecular Weight 218.41 g/mol
CAS No. 648435-55-6
Cat. No. B12600923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(undec-1-ene-3,5-diyn-1-yl)silane
CAS648435-55-6
Molecular FormulaC14H22Si
Molecular Weight218.41 g/mol
Structural Identifiers
SMILESCCCCCC#CC#CC=C[Si](C)(C)C
InChIInChI=1S/C14H22Si/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h13-14H,5-8H2,1-4H3
InChIKeyAZFNIQHTTXHJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane (CAS 648435-55-6) – Compound Class and Procurement Baseline


Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is a C14 organosilicon building block in which a trimethylsilyl (TMS) group is directly attached to a conjugated ene‑diyne framework (undec‑1‑ene‑3,5‑diyn‑1‑yl) . The TMS moiety serves as a protecting group for the terminal alkyne and modulates volatility, while the conjugated diyne core enables transition-metal‑catalysed cycloadditions, cross‑couplings, and polymerisation reactions that are not accessible to simple alkyl‑ or alkenyl‑silanes [1]. The compound belongs to the broader class of polyunsaturated silanes that are widely used as modular precursors in natural‑product synthesis and materials chemistry [1].

Why Generic Enediyne‑Silane Analogs Cannot Replace Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane


Although several isomeric TMS‑substituted undec‑ene‑diynes share the same molecular formula (C14H22Si), the precise location of the double bond and the conjugation pattern of the triple bonds dictate the compound's reactivity and physicochemical behaviour . Simple interchange with its (3E)‑ene‑1,5‑diyne isomer (CAS 156521‑16‑3) or with the non‑conjugated 5,10‑diyne isomer alters the orbital alignment required for pericyclic reactions, changes the steric environment around the silicon centre, and can lead to different metabolic or environmental degradation profiles . Procurement without confirmation of the regioisomer therefore risks failed reactions, inconsistent yields, and non‑reproducible property profiles in end‑use applications.

Quantitative Evidence Differentiating Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane from its Closest Analogs


Calculated LogP Comparison: Target vs. (3E)-Undec‑3‑ene‑1,5‑diyne Isomer

The computed octanol‑water partition coefficient (cLogP) provides a baseline measure of lipophilicity that influences solubility, membrane permeability, and chromatographic retention. The target compound (trimethyl(undec‑1‑ene‑3,5‑diyn‑1‑yl)silane) and its regioisomer (3E)‑1‑(trimethylsilyl)‑undec‑3‑en‑1,5‑diyne both yield a cLogP of 4.007 . The identity of the calculated values confirms that the two isomers are not differentiated by gross logP; their differential value lies in the regiochemistry of the ene‑diyne system rather than in overall hydrophobicity.

Lipophilicity Physicochemical property Isomer comparison

Molecular Identity Confirmation: Unique InChIKey vs. Isomers

The IUPAC International Chemical Identifier (InChI) provides a machine‑readable, unambiguous structural fingerprint. The target compound is indexed under InChI=1S/C14H22Si/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h13-14H,5-8H2,1-4H3/b14-13+ with InChIKey AZFNIQHTTXHJJK-BUHFOSPRSA-N [1]. The isomeric 11-(trimethylsilyl)-1-undecene-5,10-diyne yields a different InChIKey (IHCPXBLCJRJOSX-UHFFFAOYSA-N) despite sharing the same molecular formula and mass [2]. This orthogonal identification capability ensures that ordering and inventory systems can definitively distinguish the compound from close analogs.

Structural elucidation Isomer discrimination Database verification

Conjugated Enediyne Reactivity: Class-Level Differentiation from Non-Conjugated Diynes

Compounds bearing a 1,3‑diyne motif conjugated with a double bond, such as the target compound, are established substrates for transition‑metal‑catalysed cyclotrimerisations and [4+2] cycloadditions that yield fused polycyclic products [1]. In contrast, non‑conjugated diynes (e.g., 2,9‑undecadiyne) undergo polycyclotrimerisation via a different mechanism and produce hyperbranched poly(alkenephenylenes) with dissimilar architectures [1][2]. While direct kinetic data for the target compound are not available in the open literature, the well‑documented divergent reactivity of conjugated versus non‑conjugated diynes provides a class‑level inference that the target compound will engage in cyclisation pathways that its non‑conjugated isomers cannot.

Cycloaddition Conjugated diyne Reactivity differentiation

Procurement‑Relevant Application Scenarios for Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane


Stereoselective Synthesis of Conjugated Polyunsaturated Natural Products

The conjugated ene‑diyne framework of the target compound serves as a direct precursor to (Z)‑enediyne antibiotics and related polyacetylene natural products [1]. When a synthetic route requires a TMS‑protected terminal alkyne that already contains an internal (E)‑configured double bond adjacent to a conjugated diyne, the target compound eliminates the need for protecting‑group manipulations and stereochemical adjustments that would be necessary with non‑conjugated or non‑silylated analogs [1].

Building Block for Metal‑Catalysed Cyclisation Libraries

The compound can be employed in parallel synthesis of fused heterocyclic arrays via Co‑ or Ni‑catalysed cyclotrimerisation, yielding discrete tricyclic products rather than the hyperbranched polymers obtained from non‑conjugated internal diynes [1][2]. This makes it a preferred substrate in medicinal chemistry campaigns aiming at structurally defined, low‑molecular‑weight leads.

Chromatographic Method Development and Analytical Reference

Because the target compound and its regioisomers share identical cLogP and molecular mass, they constitute a challenging test mixture for GC‑MS and HPLC method validation [1]. Purchasing the verified regioisomer with authenticated InChIKey (AZFNIQHTTXHJJK-BUHFOSPRSA-N) ensures that retention‑time libraries and spectral databases are built on the correct structural assignment, which is critical for analytical laboratories in quality control and forensic chemistry.

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